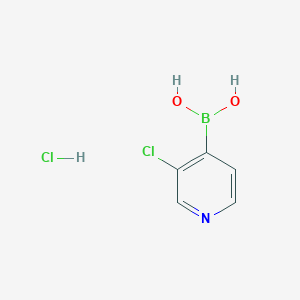

Acide 3-chloropyridine-4-boronique HCl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-Chloropyridine-4-boronic acid HCl” is a chemical compound with the molecular formula C5H6BCl2NO2 . It is a type of boronic acid, which are compounds that have been widely studied in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of “3-Chloropyridine-4-boronic acid HCl” is characterized by the presence of a boronic acid group attached to a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom .

Chemical Reactions Analysis

Boronic acids, including “3-Chloropyridine-4-boronic acid HCl”, are known to participate in a variety of chemical reactions. For instance, they can undergo Suzuki–Miyaura cross-coupling reactions, which involve the formation of carbon-carbon bonds . They can also participate in other transformations such as the Petasis reaction, Chan-Lam coupling, and Liebeskind-Srogl coupling .

Applications De Recherche Scientifique

Synthèse de nouveaux composés

L'acide 3-chloropyridine-4-boronique HCl peut être utilisé dans la synthèse de nouveaux composés. Par exemple, il peut être utilisé dans la synthèse de nouvelles pyridazino [4,5-b] indol-4-ones .

Développement d'inhibiteurs de DYRK1A

Ce composé peut être utilisé dans le développement d'inhibiteurs de DYRK1A. DYRK1A est une protéine kinase impliquée dans plusieurs maladies, notamment le syndrome de Down, la maladie d'Alzheimer et le cancer .

Réactions de couplage Suzuki-Miyaura

L'this compound peut être utilisé dans les réactions de couplage Suzuki-Miyaura. Il s'agit d'un type de réaction de couplage croisé catalysée au palladium utilisée pour synthétiser des composés biaryliques .

Préparation d'arylméthylpyrrolidinylméthanols

Ce composé peut être utilisé dans la préparation d'arylméthylpyrrolidinylméthanols . Ce sont une classe de composés qui ont des applications potentielles en chimie médicinale.

Préparation de dérivés d'amines

L'this compound peut être utilisé dans la préparation de dérivés d'amines . Ces composés ont une large gamme d'applications dans les produits pharmaceutiques et les produits agrochimiques.

Réactions d'amination

Ce composé peut être utilisé dans des réactions d'amination . Ces réactions sont importantes dans la synthèse d'une large gamme de composés organiques, notamment les produits pharmaceutiques et les colorants.

Mécanisme D'action

Target of Action

The primary target of 3-Chloropyridine-4-boronic acid HCl is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

3-Chloropyridine-4-boronic acid HCl interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, the compound is transferred from boron to palladium . This process involves the formation of a new Pd–C bond through the donation of electrons from palladium .

Biochemical Pathways

The biochemical pathway affected by 3-Chloropyridine-4-boronic acid HCl is the Suzuki–Miyaura cross-coupling reaction . The downstream effects of this pathway involve the formation of carbon–carbon bonds, which are crucial for the synthesis of various organic compounds .

Result of Action

The molecular and cellular effects of 3-Chloropyridine-4-boronic acid HCl’s action primarily involve the formation of carbon–carbon bonds . This is a crucial step in the synthesis of various organic compounds, contributing to the compound’s wide application in organic synthesis .

Action Environment

The action, efficacy, and stability of 3-Chloropyridine-4-boronic acid HCl can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, in which the compound acts as a reagent, is known to be exceptionally mild and functional group tolerant . This suggests that the compound can maintain its efficacy and stability under a variety of environmental conditions.

Safety and Hazards

According to the safety data sheet, “3-Chloropyridine-4-boronic acid HCl” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to avoid contact with skin and eyes, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Orientations Futures

Given the diverse biological activities of boronic acids and their derivatives, there is a growing interest in extending the studies with these compounds in medicinal chemistry . The relatively simple and well-known preparation of compounds with boronic acid groups, combined with the potential to modify selectivity, physicochemical, and pharmacokinetic characteristics of bioactive molecules, suggests promising future directions for the development of new drugs .

Analyse Biochimique

Biochemical Properties

3-Chloropyridine-4-boronic acid HCl plays a crucial role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, facilitating the formation of complex organic structures. The compound is known to participate in Suzuki-Miyaura coupling reactions, where it acts as a boronic acid reagent. This interaction involves the transfer of an organic group from boron to a palladium catalyst, which then forms a new carbon-carbon bond . The nature of these interactions is primarily based on the compound’s ability to form stable complexes with transition metals, making it a valuable tool in synthetic organic chemistry.

Cellular Effects

The effects of 3-Chloropyridine-4-boronic acid HCl on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can affect the activity of enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and overall cellular function . Additionally, it has been observed to impact cell signaling pathways by interacting with specific proteins, thereby altering gene expression and cellular responses.

Molecular Mechanism

At the molecular level, 3-Chloropyridine-4-boronic acid HCl exerts its effects through several mechanisms. It binds to biomolecules, such as enzymes and proteins, either inhibiting or activating their functions. This binding can lead to changes in gene expression by influencing transcription factors and other regulatory proteins . The compound’s ability to form stable complexes with transition metals, such as palladium, is a key aspect of its mechanism of action, particularly in catalytic processes like the Suzuki-Miyaura coupling reaction.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Chloropyridine-4-boronic acid HCl can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in metabolic pathways and gene expression.

Dosage Effects in Animal Models

The effects of 3-Chloropyridine-4-boronic acid HCl vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic pathways or modulating gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

3-Chloropyridine-4-boronic acid HCl is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and the levels of various metabolites. The compound’s role in Suzuki-Miyaura coupling reactions highlights its importance in synthetic organic chemistry, where it facilitates the formation of complex organic molecules . Additionally, its interactions with metabolic enzymes can lead to changes in the overall metabolic profile of cells.

Transport and Distribution

Within cells and tissues, 3-Chloropyridine-4-boronic acid HCl is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The compound’s distribution is influenced by its chemical properties, such as solubility and stability, which determine its accumulation in different tissues.

Subcellular Localization

The subcellular localization of 3-Chloropyridine-4-boronic acid HCl is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, influencing processes such as enzyme activity, gene expression, and cellular metabolism .

Propriétés

IUPAC Name |

(3-chloropyridin-4-yl)boronic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BClNO2.ClH/c7-5-3-8-2-1-4(5)6(9)10;/h1-3,9-10H;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJMFGBTWYYWUSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=NC=C1)Cl)(O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BCl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.82 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2592242.png)

![2-(1-(tert-butyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2592247.png)

![4-Fluoro-3-[(3-fluorophenyl)(hydroxy)methyl]phenylboronic acid](/img/structure/B2592253.png)

![2-[(4-chlorobenzyl)sulfinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2592255.png)

![N-(4-acetylphenyl)-2-[3-oxo-6-(phenylthio)[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2592256.png)

![(Z)-5-(2,4-dimethyl-8-phenyl-6H-thiazolo[3,4-a]pyrimidin-6-ylidene)-1,3-dimethyl-2-thioxoimidazolidin-4-one](/img/structure/B2592257.png)

![7-Fluoro-2-methyl-3-[(1-propan-2-ylpiperidin-4-yl)methyl]quinazolin-4-one](/img/structure/B2592258.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B2592260.png)

![1-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(m-tolyl)urea](/img/structure/B2592262.png)